N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-METHOXYPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a triazolothiazole ring, and a pyrrolidine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a synthetic intermediate in the development of new drugs.
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of an acid hydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide, followed by cyclization with hydrazine hydrate to form the triazolothiazole ring . The final step involves coupling the triazolothiazole intermediate with a methoxyphenyl-substituted pyrrolidine carboxamide under appropriate reaction conditions . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
1-(4-METHOXYPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Drug Development: The compound serves as a lead compound or intermediate in the synthesis of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolothiazole ring is known to bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with DNA or RNA, affecting cellular processes and leading to its pharmacological activities .
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiazole ring structure and exhibit comparable pharmacological activities.
Benzothiazole Derivatives: These compounds have a benzothiazole ring instead of a triazolothiazole ring and are known for their antimicrobial and anticancer properties.
Indole Derivatives: Indole derivatives, such as those containing a pyrrolidine carboxamide moiety, are also investigated for their biological activities and serve as useful comparisons.
Properties
Molecular Formula |
C16H17N5O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17N5O3S/c1-24-12-4-2-11(3-5-12)21-9-10(8-13(21)22)14(23)17-15-18-19-16-20(15)6-7-25-16/h2-5,10H,6-9H2,1H3,(H,17,18,23) |
InChI Key |
ZEZKTIDCTREOKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C4N3CCS4 |
Origin of Product |
United States |
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